molecular formula C9H7BrF3NO2 B12943859 Ethyl 4-bromo-3-(trifluoromethyl)picolinate

Ethyl 4-bromo-3-(trifluoromethyl)picolinate

Cat. No.: B12943859
M. Wt: 298.06 g/mol
InChI Key: XIFZYCFHWWVTOF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7BrF3NO2. It is a derivative of picolinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-(trifluoromethyl)picolinate typically involves multi-step reactions. One common method includes the bromination of 3-(trifluoromethyl)pyridine followed by esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in compounds like ethyl 4-amino-3-(trifluoromethyl)picolinate .

Scientific Research Applications

Ethyl 4-bromo-3-(trifluoromethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-bromo-3-(trifluoromethyl)picolinate exerts its effects depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-3-(trifluoromethyl)picolinate is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

ethyl 4-bromo-3-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(9(11,12)13)5(10)3-4-14-7/h3-4H,2H2,1H3

InChI Key

XIFZYCFHWWVTOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C(F)(F)F)Br

Origin of Product

United States

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